REACTION_CXSMILES
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[CH:1]1([N:6]2[CH2:11][CH2:10][CH:9]([O:12][C:13]3[N:18]=[CH:17][C:16](Br)=[CH:15][N:14]=3)[CH2:8][CH2:7]2)[CH2:5][CH2:4][CH2:3][CH2:2]1.[NH:20]1[CH2:25][CH2:24][CH2:23][CH2:22][C:21]1=[O:26]>>[CH:1]1([N:6]2[CH2:11][CH2:10][CH:9]([O:12][C:13]3[N:18]=[CH:17][C:16]([N:20]4[CH2:25][CH2:24][CH2:23][CH2:22][C:21]4=[O:26])=[CH:15][N:14]=3)[CH2:8][CH2:7]2)[CH2:5][CH2:4][CH2:3][CH2:2]1
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C1(CCCC1)N1CCC(CC1)OC1=NC=C(C=N1)Br
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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N1C(CCCC1)=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the entitled compound was obtained
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Name
|
|
Type
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|
Smiles
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C1(CCCC1)N1CCC(CC1)OC1=NC=C(C=N1)N1C(CCCC1)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |